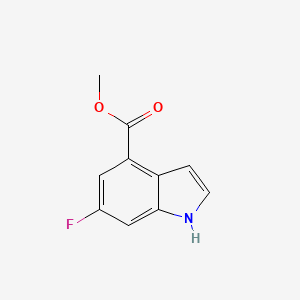

Methyl 6-fluoro-1H-indole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 6-fluoro-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFPLBCOOZCPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676504 | |

| Record name | Methyl 6-fluoro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-43-4 | |

| Record name | Methyl 6-fluoro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-indole-4-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 6-fluoro-1H-indole-4-carboxylate" basic properties

An In-depth Technical Guide to Methyl 6-fluoro-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of this compound, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and logical workflows.

Core Chemical and Physical Properties

This compound is a heterocyclic compound with the chemical formula C₁₀H₈FNO₂.[1] It is recognized for its role as a crucial building block in the synthesis of various biologically active molecules.[2] The compound typically appears as a light yellow to off-white powder or a colorless solid.[2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 1082040-43-4 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₀H₈FNO₂ | [1][2][4][7][8][9] |

| Molecular Weight | 193.17 g/mol | [1][2][4] |

| Exact Mass | 193.053909 u | [2] |

| Appearance | Light yellow to off-white powder; colorless solid | [2][3] |

| Boiling Point | 343.7 ± 27.0 °C (Predicted) | [1][4] |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Flash Point | 161.7 ± 23.7 °C | [1] |

| pKa | 15.20 ± 0.30 (Predicted) | [2][4] |

| Refractive Index | 1.616 | [1] |

| Solubility | Very slightly soluble (0.42 g/L at 25 °C) | [2] |

| Storage | Sealed in dry, room temperature | [4] |

Table 2: Computed Molecular Properties

| Property | Value | Source |

| XLogP3 | 2.0 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 42.1 Ų | [1][2] |

| Heavy Atom Count | 14 | [2] |

| Complexity | 234 | [2] |

Applications in Drug Development

This compound is a significant intermediate in the synthesis of pharmaceutical compounds.[10] Its structure is a component of molecules investigated for various therapeutic applications.

-

PARP Inhibitors: It is a known building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib, which is used in the treatment of ovarian cancer.[3][6][11]

-

HIV Treatment: Structurally related compounds have been utilized in the synthesis of phosphoindole inhibitors that target the HIV non-nucleoside reverse transcriptase.[4]

-

Antimicrobial and Anticancer Research: The core indole structure is shared with compounds that have demonstrated significant antimicrobial and anticancer properties.[4]

-

Probes: Variants of this molecule have shown potential as fluorescent and infrared probes for studying protein structure and dynamics.[4]

Below is a diagram illustrating the role of this compound as a key intermediate.

Caption: Role as a key intermediate in pharmaceutical synthesis.

Experimental Protocols

While specific, detailed experimental protocols for this exact molecule are proprietary or not widely published, a general workflow for the spectroscopic analysis of indole carboxylate derivatives can be outlined. This workflow is standard for the characterization of such organic compounds.

General Spectroscopic Analysis Workflow

The following protocol describes the general steps for analyzing a sample of this compound using NMR, IR, and MS techniques.

1. Sample Preparation:

-

NMR (Nuclear Magnetic Resonance): Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12] Ensure the sample is fully dissolved to achieve a homogeneous solution.[12]

-

IR (Infrared) Spectroscopy: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin, transparent disk.[12] Alternatively, for a Nujol mull, grind the sample with a drop of Nujol.[12]

-

MS (Mass Spectrometry): Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[12] The concentration should be in the low µg/mL range.[12]

2. Data Acquisition:

-

NMR:

-

Place the NMR tube into the spectrometer.[12]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[12]

-

Acquire ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for detailed structural elucidation.[13]

-

-

IR:

-

MS:

3. Data Analysis:

-

NMR: Analyze the chemical shifts, coupling constants, and integration of the peaks to determine the structure of the molecule.

-

IR: Identify the characteristic absorption bands corresponding to the functional groups present (e.g., N-H stretch, C=O stretch, C-F stretch).

-

MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

The diagram below illustrates a typical workflow for spectroscopic analysis.

Caption: Generalized workflow for spectroscopic analysis.

Safety Information

According to aggregated GHS information, this compound is classified as toxic if swallowed (H301).[1] Some sources also indicate it may cause an allergic skin reaction (H317) and is harmful if swallowed (H302). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. watson-int.com [watson-int.com]

- 4. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]

- 5. This compound | CAS#:1082040-43-4 | Chemsrc [chemsrc.com]

- 6. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. alchemypharm.com [alchemypharm.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Page loading... [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. tetratek.com.tr [tetratek.com.tr]

An In-depth Technical Guide to Methyl 6-fluoro-1H-indole-4-carboxylate

CAS Number: 1082040-43-4

Molecular Formula: C₁₀H₈FNO₂

Molecular Weight: 193.17 g/mol

Introduction

Methyl 6-fluoro-1H-indole-4-carboxylate is a crucial intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. Rucaparib is an important therapeutic agent used in the treatment of certain types of ovarian and prostate cancers. The indole scaffold is a common motif in many pharmacologically active compounds, and the specific substitution pattern of this molecule, including the fluorine atom and the methyl carboxylate group, is key to its role in the construction of the final drug substance. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure

The chemical structure of this compound is characterized by a central indole ring system. A fluorine atom is substituted at the 6-position, and a methyl carboxylate group is at the 4-position.

Structure:

Physicochemical and Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The data presented below is a combination of information from commercial suppliers and predicted values.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1082040-43-4 | [1] |

| Molecular Formula | C₁₀H₈FNO₂ | [2] |

| Molecular Weight | 193.17 | [1][2] |

| Appearance | Light yellow to off-white powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Sparingly soluble in water (0.42 g/L at 25°C, predicted) | [3] |

| Boiling Point | 343.7 ± 27.0 °C (Predicted) | [2] |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 161.7 ± 23.7 °C (Predicted) | [2] |

| pKa | 15.20 ± 0.30 (Predicted) | [3] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Technique | Data |

| ¹H NMR | Predicted shifts for the aromatic and NH protons would appear in the downfield region (approx. 6.5-8.5 ppm and >10 ppm respectively). The methyl ester protons would be a singlet around 3.8-4.0 ppm. Specific couplings would be observed between adjacent aromatic protons, and potentially long-range couplings involving the fluorine atom. |

| ¹³C NMR | Predicted shifts for the aromatic carbons would be in the range of 100-140 ppm. The carbonyl carbon of the ester would be significantly downfield (>160 ppm), and the methyl carbon would be around 50-55 ppm. Carbon-fluorine coupling (J-coupling) would be observable for carbons near the fluorine atom. |

| IR (Infrared Spectroscopy) | Expected characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C-F stretching (around 1000-1200 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 193.05. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃). |

Experimental Protocols

Synthesis via Leimgruber–Batcho Indole Synthesis

The most common method for the preparation of this compound is the Leimgruber–Batcho indole synthesis. This method involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to the indole.

Starting Material: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0)

Overall Reaction:

Methyl 5-fluoro-2-methyl-3-nitrobenzoate → (condensation with DMF-DMA) → Enamine Intermediate → (reductive cyclization) → this compound

Step 1: Enamine Formation

-

Reagents and Solvents:

-

Methyl 5-fluoro-2-methyl-3-nitrobenzoate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine (optional, can accelerate the reaction)

-

High-boiling solvent such as N,N-Dimethylformamide (DMF) or xylene

-

-

Procedure:

-

To a solution of Methyl 5-fluoro-2-methyl-3-nitrobenzoate in DMF, add DMF-DMA (typically 1.5-2.0 equivalents).

-

If used, add a catalytic amount of pyrrolidine.

-

Heat the mixture to a high temperature (typically 120-150 °C) and stir for several hours until the starting material is consumed (monitor by TLC or HPLC).

-

The intermediate enamine, (E)-methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate, is often a colored compound and may be isolated or used directly in the next step.

-

If isolated, the solvent is removed under reduced pressure, and the crude product can be purified by crystallization or chromatography.

-

Step 2: Reductive Cyclization

-

Reagents and Solvents:

-

Enamine intermediate from Step 1

-

Reducing agent (e.g., H₂/Palladium on carbon (Pd/C), Raney Nickel, Iron in acetic acid, or Sodium dithionite)

-

Solvent (e.g., Methanol, Ethanol, Ethyl acetate, or Acetic acid, depending on the reducing agent)

-

-

Procedure (using H₂/Pd/C):

-

Dissolve the enamine intermediate in a suitable solvent like methanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Stir vigorously until the reaction is complete (monitor by TLC or HPLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or silica gel chromatography.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general reversed-phase HPLC method can be used for the purity determination of this compound. The specific conditions would require optimization and validation.

Table 3: General HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve a known amount of the compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 0.5-1.0 mg/mL. |

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the Leimgruber-Batcho synthesis pathway for this compound.

Caption: Leimgruber-Batcho synthesis of this compound.

Conclusion

This compound is a vital building block in the pharmaceutical industry, particularly for the synthesis of the anticancer drug Rucaparib. While detailed experimental characterization data is not extensively published, its synthesis via the Leimgruber-Batcho reaction is well-established. This guide provides a foundational understanding of its properties and synthesis, which can be built upon with in-house experimental data and optimization for specific research and development needs.

References

An In-depth Technical Guide on Methyl 6-fluoro-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and synthetic context of Methyl 6-fluoro-1H-indole-4-carboxylate, a key intermediate in the development of targeted therapeutics.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₈FNO₂[1][2][3] |

| Molecular Weight | 193.18 g/mol [4] |

| CAS Number | 1082040-43-4 |

| Appearance | White or off-white solid[3] |

| Purity | Typically available in 95-98% purity[1][4] |

Synthetic Significance and Applications

This compound is a crucial building block in medicinal chemistry. Its primary significance lies in its role as an intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that target DNA repair mechanisms in cancer cells. Notably, it is a documented intermediate in the synthesis of Rucaparib, an anti-cancer agent used for the treatment of ovarian cancer.[5] The indole scaffold of this compound is a common motif in pharmacologically active molecules, and the fluorine substitution can enhance metabolic stability and binding affinity.

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, a general synthetic workflow can be conceptualized. The synthesis typically involves the construction of the indole ring system, followed by esterification and fluorination at the appropriate positions.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent utilization of this compound in the production of a PARP inhibitor like Rucaparib. This represents a logical sequence of chemical transformations common in pharmaceutical manufacturing.

Caption: Conceptual workflow for the synthesis of a PARP inhibitor.

References

Spectroscopic data of "Methyl 6-fluoro-1H-indole-4-carboxylate" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Methyl 6-fluoro-1H-indole-4-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical entities is paramount. This compound is a significant heterocyclic compound, often utilized as a building block in the synthesis of pharmaceutical agents, such as the PARP inhibitor Rucaparib.[1] This technical guide provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.5 - 9.0 | br s | - | 1H | N-H |

| ~7.5 - 7.7 | m | - | 1H | Ar-H |

| ~7.2 - 7.4 | m | - | 1H | Ar-H |

| ~7.0 - 7.2 | m | - | 1H | Ar-H |

| ~6.8 - 7.0 | m | - | 1H | Ar-H |

| ~3.9 | s | - | 3H | -OCH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~158 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~137 | Quaternary C |

| ~125 | Quaternary C |

| ~122 | Ar C-H |

| ~120 (d, ²JCF ≈ 25 Hz) | Quaternary C |

| ~115 (d, ²JCF ≈ 20 Hz) | Ar C-H |

| ~105 (d, ³JCF ≈ 5 Hz) | Ar C-H |

| ~100 | Ar C-H |

| ~52 | -OCH₃ |

Note: The predicted NMR data is based on the analysis of indole derivatives and general principles of NMR spectroscopy.[2][3][4][5][6] The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 - 3300 | Strong, Sharp | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1720 - 1700 | Strong | C=O Stretch (Ester) |

| ~1620 - 1450 | Medium to Strong | Aromatic C=C Bending |

| ~1250 - 1050 | Strong | C-O Stretch (Ester) and C-F Stretch |

Note: The IR data is predicted based on characteristic functional group absorption frequencies.[7][8][9]

Mass Spectrometry (MS)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 193 | High | [M]⁺ (Molecular Ion) |

| 162 | Medium | [M - OCH₃]⁺ |

| 134 | Medium | [M - COOCH₃]⁺ |

Note: The predicted mass spectrometry data is based on the molecular weight of the compound (C₁₀H₈FNO₂; MW: 193.17 g/mol ) and common fragmentation patterns.[10][11]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at 500 MHz for ¹H and 125 MHz for ¹³C.[12]

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum at room temperature using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

2D NMR : For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[6]

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Sample (Thin Film) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[13] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[13]

-

Solid Sample (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.[14] Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.[14]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[9]

-

-

Instrumentation : Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition : Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[15] Further dilute this stock solution to a final concentration of around 10-100 µg/mL.[15] The solution should be free of any particulate matter.[15]

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).[16][17]

-

Data Acquisition :

-

Ionization : The sample is introduced into the ion source where it is ionized. In EI, a high-energy electron beam is used to ionize the sample, often leading to fragmentation.[16] ESI is a softer ionization technique that typically produces the molecular ion.

-

Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[18][19]

-

Detection : The separated ions are detected, and their abundance is recorded.

-

-

Data Processing : The data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.[16]

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process for structure elucidation using the combined data.

Caption: General workflow for spectroscopic analysis.

Caption: Logical flow for structure confirmation.

References

- 1. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. youtube.com [youtube.com]

- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 5. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles | Semantic Scholar [semanticscholar.org]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Experimental Design [web.mit.edu]

- 9. amherst.edu [amherst.edu]

- 10. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]

- 11. echemi.com [echemi.com]

- 12. rsc.org [rsc.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. webassign.net [webassign.net]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. fiveable.me [fiveable.me]

- 19. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Unveiling the Physicochemical Landscape of Methyl 6-fluoro-1H-indole-4-carboxylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 6-fluoro-1H-indole-4-carboxylate, a fluorinated indole derivative of significant interest in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document compiles predicted physicochemical properties, contextual data from related compounds, and detailed experimental protocols to guide further investigation.

Executive Summary

Physicochemical Properties

Quantitative data for this compound is limited to computational predictions. The following table summarizes these predicted properties. For comparative purposes, experimental data for the related, non-fluorinated compound, Methyl 1H-indole-4-carboxylate, is also included.

| Property | This compound (Predicted) | Methyl 1H-indole-4-carboxylate (Experimental) | Reference |

| Molecular Formula | C₁₀H₈FNO₂ | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 193.17 g/mol | 175.18 g/mol | [2] |

| Density | 1.341 g/cm³ | Not Available | [2] |

| Boiling Point | 343.7 °C | Not Available | [2] |

| Flash Point | 161.7 °C | Not Available | [2] |

| Melting Point | Not Available | 68-71 °C | |

| XLogP3 | 2 | 1.6 | [2] |

Solubility Profile

Direct experimental solubility data for this compound in various solvents is not currently published. However, general solubility trends for fluorinated indole derivatives can be inferred. The fluorine atom can increase lipophilicity, which may affect aqueous solubility.[3] Generally, indole derivatives are soluble in organic solvents such as chloroform and methanol.[3] The solubility of ionizable compounds is pH-dependent.

General Solubility Characteristics of Related Indole Derivatives:

| Solvent Type | Expected Solubility | Rationale |

| Polar Protic Solvents (e.g., Water) | Sparingly soluble | The indole ring is largely non-polar, but the ester and N-H groups can participate in hydrogen bonding. Fluorination may slightly alter aqueous solubility. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Good solvation of the polar functional groups. |

| Non-polar Organic Solvents (e.g., Chloroform, Dichloromethane) | Soluble | The aromatic indole core is readily solvated by these solvents. |

Stability Data and Degradation Pathways

Comprehensive stability data for this compound is not available. However, the stability of the indole scaffold and the ester functional group are well-documented. Indole derivatives are known to be sensitive to acidic conditions, which can lead to polymerization and discoloration.[4] The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.

Potential Degradation Pathways:

-

Acid-Catalyzed Degradation: Protonation of the indole ring, particularly at the C3 position, can initiate polymerization.[4] Acid-catalyzed hydrolysis of the methyl ester is also a likely degradation route.

-

Base-Catalyzed Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, forming the carboxylate salt.

-

Oxidative Degradation: Indoles can be susceptible to oxidation, leading to a variety of degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.

The following diagram illustrates a generalized workflow for conducting forced degradation studies, which are essential for identifying potential degradation products and establishing the intrinsic stability of a drug candidate.

Caption: A general workflow for forced degradation studies.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol 1: Kinetic Aqueous Solubility Determination

Objective: To determine the kinetic solubility of the test compound in an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: In a 96-well plate, add 5 µL of the 10 mM stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 200 µM in 2% DMSO.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

-

Analysis: Analyze the filtrate by liquid chromatography-mass spectrometry (LC-MS) or a similar quantitative method.

-

Quantification: Compare the peak area of the compound in the filtrate to a standard curve prepared by diluting the stock solution in a 50:50 mixture of acetonitrile and water.

Protocol 2: Forced Degradation Study (General)

Objective: To investigate the intrinsic stability of the compound under various stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Add the stock solution to 0.1 M hydrochloric acid (HCl) to achieve the desired final concentration. Incubate at 60°C.

-

Base Hydrolysis: Add the stock solution to 0.1 M sodium hydroxide (NaOH) to achieve the desired final concentration. Incubate at 60°C.

-

Oxidative Degradation: Add the stock solution to a solution of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at 60°C.

-

Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours for hydrolytic and oxidative stress; longer for thermal and photolytic stress).

-

Sample Quenching: Neutralize the acidic and basic samples.

-

Analysis: Analyze all samples by a stability-indicating high-performance liquid chromatography (HPLC) method, typically with UV and mass spectrometric detection, to quantify the remaining parent compound and detect degradation products.

Signaling Pathway Context: The STING Pathway

Indole derivatives have been investigated as modulators of various signaling pathways, including the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of viral or bacterial infection or cellular damage. Aberrant STING activation is implicated in various inflammatory and autoimmune diseases, making it a key therapeutic target.

The following diagram illustrates the canonical STING signaling pathway.

Caption: Overview of the cGAS-STING signaling pathway.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. While direct experimental data remains to be established, the provided information on related compounds and detailed experimental protocols offers a solid starting point for in-depth investigation of its solubility, stability, and biological activity. The context of the STING signaling pathway highlights a potential area of therapeutic application for this and related indole derivatives. Further empirical studies are essential to fully characterize this promising molecule.

References

The Biological Significance of 6-Fluoro Substitution in Indoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This technical guide delves into the profound biological significance of the 6-fluoro substitution on the indole scaffold, a privileged structure in medicinal chemistry. Through an examination of its effects on enzyme inhibition, receptor interaction, and metabolic stability, this document provides a comprehensive resource for researchers seeking to leverage the unique properties of 6-fluoroindoles in the design of novel therapeutics.

Introduction: The Fluorine Advantage in Indole-Based Drug Discovery

The indole nucleus is a ubiquitous motif in a vast array of biologically active natural products and synthetic drugs.[1] Its versatile structure allows for interactions with a multitude of biological targets. The introduction of a fluorine atom, particularly at the 6-position of the indole ring, can dramatically alter the molecule's physicochemical properties, leading to enhanced biological activity, improved metabolic stability, and modulated receptor affinity.[2] This "fluorine advantage" stems from the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.

This guide will explore the multifaceted impact of the 6-fluoro substitution, with a focus on its role in the development of anticancer, neuroactive, and antimicrobial agents. We will present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to provide a thorough understanding of this critical structural modification.

Enhanced Biological Activity Through 6-Fluoro Substitution

The 6-fluoro substitution has been shown to significantly enhance the potency of indole derivatives across various therapeutic targets. This enhancement is often attributed to altered electronic properties, increased binding affinity, and improved metabolic resistance.

Inhibition of Tryptophan 2,3-Dioxygenase (TDO)

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, the major route of tryptophan catabolism.[3] Upregulation of TDO is implicated in tumor immune evasion and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[3][4]

Studies have demonstrated that the 6-fluoro substitution on the indole ring can significantly boost the inhibitory activity of TDO inhibitors. For instance, a comparative study of 6-(1H-indol-3-yl)-benzotriazole derivatives revealed a substantial increase in potency with the introduction of a fluorine atom at the 6-position of the indole moiety.[5]

Table 1: Comparison of TDO2 Inhibition by 6-Fluoro-Substituted and Non-Fluorinated Indole Derivatives [5]

| Compound | Structure | hTDO2 IC50 (enzymatic) (µM) | hTDO2 IC50 (cellular) (µM) |

| 8 | 6-(1H-indol-3-yl)-1H-benzo[d][5][6][7]triazole | 2.7 | 0.8 |

| 8a | 6-(6-fluoro-1H-indol-3-yl)-1H-benzo[d][5][6][7]triazole | 1.1 | 0.02 |

| 37 | N-(1H-indol-3-yl)-1H-benzo[d][5][6][7]triazol-6-amine | 24.9 | 0.74 |

| 37a | N-(6-fluoro-1H-indol-3-yl)-1H-benzo[d][5][6][7]triazol-6-amine | 5.2 | 0.23 |

As shown in Table 1, the 6-fluoro substitution in compound 8a resulted in a greater than 2-fold increase in enzymatic inhibitory potency and a remarkable 40-fold increase in cellular potency compared to its non-fluorinated counterpart, 8 .[5] A similar trend was observed for compound 37a versus 37 .[5] This highlights the critical role of the 6-fluoro group in enhancing the efficacy of TDO inhibitors.

Modulation of Serotonin and Dopamine Transporter Affinity

The serotonin transporter (SERT) and dopamine transporter (DAT) are key regulators of neurotransmission and are the primary targets for many antidepressant and psychoactive drugs. The 6-fluoro substitution on indole-based ligands can influence their binding affinity for these transporters.

A study on a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated that the introduction of a fluorine substituent can enhance DAT affinity. For example, compound 11 (with a fluorine substitution) and compound 12 (also with a fluorine substitution) showed improved DAT binding compared to their non-fluorinated analogues.[6]

Antimicrobial and Antifungal Activity

Key Signaling Pathways Modulated by 6-Fluoroindoles

The biological effects of 6-fluoroindoles are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drug candidates.

The Kynurenine Pathway

As discussed, 6-fluoroindole derivatives are potent inhibitors of TDO, a key enzyme in the kynurenine pathway.[5] By inhibiting TDO, these compounds can modulate the levels of downstream metabolites, some of which are neuroactive or immunomodulatory.[10][11][12][13] Inhibition of TDO leads to a decrease in the production of kynurenine and its downstream metabolites, such as the neurotoxin quinolinic acid, and an increase in the levels of tryptophan. This shift in the metabolic profile of the kynurenine pathway is believed to be a key mechanism behind the therapeutic effects of TDO inhibitors in cancer and neurodegenerative diseases.[10]

Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate virulence factor production and biofilm formation.[7][14][15][16] The QS system in P. aeruginosa is complex and involves multiple signaling molecules and receptors, including the LasR and RhlR systems.[15] Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. While direct IC50 values for 6-fluoroindole are not provided in the search results, indole and its derivatives are known to interfere with QS systems.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research. This section provides methodologies for the synthesis of 6-fluoroindole and for a key biological assay.

Synthesis of 6-Fluoroindole-3-acetonitrile

This protocol describes a two-step synthesis of 6-fluoroindole-3-acetonitrile, a valuable intermediate for the preparation of various biologically active molecules.[6]

Step 1: Synthesis of 6-Fluorogramine (6-fluoro-3-(dimethylaminomethyl)indole)

-

In a suitable reaction vessel, mix 6-fluoroindole, dimethylamine hydrochloride, and polyformaldehyde in a molar ratio of 1:1.2:1.5.[6]

-

Add an organic solvent such as dioxane.

-

Heat the mixture to reflux and stir continuously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and process it to isolate the 6-fluorogramine. This may involve extraction and purification steps.

Step 2: Synthesis of 6-Fluoroindole-3-acetonitrile

-

Mix the 6-fluorogramine prepared in Step 1 with sodium cyanide in a molar ratio of 1:1.5.[6]

-

Add a high-boiling point aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

-

Heat the mixture to 150°C and reflux for approximately 4 hours.[6]

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Perform an aqueous workup followed by extraction with an organic solvent like dichloromethane.

-

Wash the organic layer with water and then evaporate the solvent to obtain the crude 6-fluoroindole-3-acetonitrile.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography.

In Vitro TDO Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against human TDO2.

-

Enzyme and Reagents: Recombinant human TDO2 enzyme, L-tryptophan (substrate), ascorbic acid, methylene blue, and the test compounds (e.g., 6-fluoroindole derivatives).

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM potassium phosphate buffer (pH 7.0).

-

Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the TDO2 enzyme, ascorbic acid, and methylene blue in the assay buffer.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include a control with no inhibitor.

-

Initiation of Reaction: Initiate the reaction by adding L-tryptophan.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time.

-

Termination and Detection: Stop the reaction (e.g., by adding a stopping reagent). The product, N-formylkynurenine, can be converted to kynurenine, which can be quantified by measuring its absorbance at 321 nm or by using a more sensitive method like HPLC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 6-fluoro substitution is a powerful tool in the medicinal chemist's arsenal for optimizing the biological properties of indole-based compounds. As demonstrated in this guide, this single atomic substitution can lead to significant improvements in enzyme inhibitory potency and modulate interactions with key biological targets. The enhanced activity of 6-fluoroindole derivatives against TDO highlights their potential in the development of novel cancer immunotherapies and treatments for neurodegenerative disorders.

Future research should focus on a more systematic exploration of the structure-activity relationships of 6-fluoroindoles against a broader range of biological targets. The acquisition of more extensive quantitative data directly comparing 6-fluoroindole analogs with their non-fluorinated counterparts will be crucial for a deeper understanding of the fluorine effect. Furthermore, detailed investigations into the specific signaling pathways modulated by these compounds will provide valuable insights into their mechanisms of action and guide the development of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of the biological significance of the 6-fluoro substitution in indoles promises to yield exciting new discoveries in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.uniupo.it [iris.uniupo.it]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

- 7. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Fluoroindole 98 399-51-9 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Kynurenine pathway metabolites: relevant to vitamin B-6 deficiency and beyond1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Pseudomonas aeruginosa quorum sensing by chemical induction of the MexEF-oprN efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Methyl 6-fluoro-1H-indole-4-carboxylate Derivatives: A Technical Guide for Researchers

A versatile scaffold for the development of next-generation therapeutics, Methyl 6-fluoro-1H-indole-4-carboxylate and its derivatives present significant opportunities in drug discovery, particularly in the fields of oncology, virology, and microbiology. This in-depth technical guide provides a comprehensive overview of potential research areas, summarizing key data and outlining experimental protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds.[1] The strategic placement of a fluorine atom at the 6-position of the indole ring, as seen in this compound, can enhance metabolic stability and binding affinity to target proteins, making this a particularly attractive starting point for drug design.[2] This guide delves into the most promising research avenues for derivatives of this core structure, with a focus on anticancer, antiviral, and antimicrobial applications.

Anticancer Drug Discovery: Targeting DNA Repair and Beyond

The most prominent application of this compound derivatives lies in the development of anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][4][5] PARP enzymes play a crucial role in DNA single-strand break repair. By inhibiting PARP, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can be selectively killed through a process known as synthetic lethality.

PARP Inhibition: A Validated Therapeutic Strategy

This compound is a key intermediate in the synthesis of the approved PARP inhibitor, Rucaparib.[3] This underscores the potential of this scaffold for the development of new and improved PARP inhibitors. Research in this area could focus on synthesizing novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Potential Research Areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole nitrogen, the carboxylate group, and other positions on the indole ring to understand their impact on PARP inhibitory activity.

-

Development of Selective PARP Inhibitors: Targeting specific PARP family members to reduce off-target effects and improve the therapeutic window.

-

Combination Therapies: Investigating the synergistic effects of novel derivatives with other anticancer agents, such as chemotherapy or immunotherapy.

Quantitative Data: PARP Inhibitory Activity

| Derivative Type | Target | Activity (IC50) | Reference |

| Indole-2-carboxamides | EGFR | 71 ± 06 nM | |

| Indole-2-carboxamides | BRAFV600E | 77 nM to 107 nM | |

| Indole-2-carboxamides | VEGFR-2 | 1.10 nM to 3.25 nM | |

| Thiazolyl-indole-2-carboxamides | MCF-7 cells | 6.10 ± 0.4 μM | [4] |

| Thiazolyl-indole-2-carboxamides | EGFR, HER2, VEGFR-2, CDK2 | Inhibition observed | [4] |

Experimental Protocols

A common synthetic route involves the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Step 1: Hydrolysis

-

Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).

-

Add a base, such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter and dry the product to obtain 6-fluoro-1H-indole-4-carboxylic acid.

Step 2: Amide Coupling

-

Dissolve the 6-fluoro-1H-indole-4-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).

-

Add a non-nucleophilic base (e.g., DIPEA or triethylamine).

-

Add the desired amine.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous work-up and purify the product by column chromatography.

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

-

Coat a 96-well plate with histone proteins.

-

Add the test compound at various concentrations.

-

Add purified PARP1 enzyme and biotinylated NAD+.

-

Incubate to allow the PARPylation reaction to occur.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP to detect the biotinylated PARylated histones.

-

Add a chemiluminescent or colorimetric HRP substrate.

-

Measure the signal, which is inversely proportional to the PARP1 inhibitory activity of the compound.

Signaling Pathway

Caption: PARP Inhibition Pathway in Cancer Cells.

Antiviral Research: A Broad-Spectrum Approach

Derivatives of indole-2-carboxylate have demonstrated broad-spectrum antiviral activity against a range of viruses, including influenza A, influenza B, HSV-1, and Coxsackie B3 virus.[5] This suggests that the 6-fluoro-1H-indole-4-carboxylate scaffold could be a promising starting point for the development of novel antiviral agents.

Potential Research Areas:

-

Screening against Diverse Viruses: Evaluating a library of derivatives against a wide panel of DNA and RNA viruses to identify lead compounds.

-

Mechanism of Action Studies: Elucidating the specific viral targets or host pathways that are modulated by active compounds.

-

Optimization of Antiviral Potency: Improving the activity and selectivity of lead compounds through medicinal chemistry efforts.

Quantitative Data: Antiviral Activity

| Compound | Virus | Activity (IC50) | Selectivity Index (SI) | Reference |

| Indole-2-carboxylate derivative 8f | Cox B3 | - | 17.1 | [5] |

| Indole-2-carboxylate derivative 14f | Influenza A | 7.53 μmol/L | 12.1 | [5] |

Experimental Protocols

This assay is commonly used to screen for antiviral activity.

-

Seed host cells in a 96-well plate and allow them to form a monolayer.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Infect the cells with the virus of interest.

-

Incubate the plate until CPE is observed in the virus control wells.

-

Stain the cells with a dye (e.g., crystal violet) to visualize viable cells.

-

Quantify the CPE inhibition by measuring the absorbance.

Experimental Workflow

Caption: Workflow for Antiviral Drug Discovery.

Antimicrobial Drug Development: A Scaffold for New Antibiotics

The emergence of antibiotic-resistant bacteria is a major global health threat. The indole scaffold is found in many natural products with antimicrobial properties, and synthetic indole derivatives have also shown promise in this area.[4] Research into derivatives of this compound could lead to the discovery of new classes of antibiotics.

Potential Research Areas:

-

Screening against Resistant Strains: Testing derivatives against multidrug-resistant bacterial strains to identify compounds with novel mechanisms of action.

-

Antibacterial Spectrum Determination: Characterizing the range of bacterial species that are susceptible to active compounds.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in animal models of bacterial infection.

Experimental Protocols

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Prepare serial dilutions of the test compound in a 96-well plate containing bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plate under appropriate conditions for bacterial growth.

-

Determine the MIC by visual inspection for the lowest concentration that prevents turbidity.

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its established role in the synthesis of PARP inhibitors provides a strong foundation for further research in oncology. Furthermore, the demonstrated antiviral and potential antimicrobial activities of related indole derivatives highlight exciting opportunities for expanding the therapeutic applications of this core structure. The experimental protocols and potential research areas outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery. By leveraging the unique properties of this fluorinated indole scaffold, the scientific community is well-positioned to develop the next generation of medicines to combat a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of novel thiosemicarbazone-indole derivatives targeting prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 6-fluoro-1H-indole-4-carboxylate in Modern Drug Discovery

A Technical Guide for Researchers and Pharmaceutical Scientists

Methyl 6-fluoro-1H-indole-4-carboxylate, a fluorinated indole derivative, has emerged as a pivotal synthetic building block in contemporary medicinal chemistry. Its strategic importance is most notably highlighted by its role as a key intermediate in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, a targeted therapy for certain types of cancer. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis and for quality control. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1082040-43-4 | [1][2] |

| Molecular Formula | C₁₀H₈FNO₂ | [1][2] |

| Molecular Weight | 193.17 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | >97% | |

| Storage | Sealed in dry, Room Temperature | |

| Predicted Boiling Point | 343.7 ± 27.0 °C at 760 mmHg | [1][2] |

| Predicted Density | 1.341 ± 0.06 g/cm³ | [2] |

| Predicted Flash Point | 161.7 ± 23.7 °C | [1][2] |

Table 2: Spectroscopic Data of this compound (Predicted and Analog-Based)

| Spectroscopy | Data (Predicted/Analog-Based) |

| ¹H NMR | Due to the lack of publicly available experimental spectra for the title compound, a detailed assignment is not possible. However, based on the structure and data for similar indole esters, one would expect characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton, and a singlet for the methyl ester protons. The fluorine atom at the 6-position would introduce splitting to the adjacent aromatic protons. |

| ¹³C NMR | Similar to ¹H NMR, a precise experimental spectrum is not readily available. Predicted shifts would show signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring (with C-F coupling for the carbon bearing the fluorine and adjacent carbons), and the methyl carbon of the ester. |

| IR (Infrared) | Expected characteristic peaks would include a broad N-H stretching vibration, aromatic C-H stretching, a strong C=O stretching for the ester, and C-F stretching vibrations. |

| MS (Mass Spectrometry) | The exact mass is 193.053909.[1][2] Electron ionization mass spectrometry would be expected to show a molecular ion peak at m/z 193. |

Synthesis of this compound

The primary synthetic route to this compound involves the Fischer indole synthesis.[3] This classic and versatile method for constructing the indole ring system utilizes the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[3]

General Experimental Protocol: Fischer Indole Synthesis

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals outside of patent literature, a general procedure based on the principles of the Fischer indole synthesis can be outlined. This would typically involve the reaction of a suitable 3-fluoro-5-hydrazinobenzoic acid derivative with a pyruvate equivalent, followed by esterification.

A representative, generalized procedure is as follows:

-

Formation of the Hydrazone: A solution of the appropriate fluorinated phenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid) is treated with a ketone or aldehyde (e.g., pyruvic acid or a pyruvate ester). The mixture is stirred, often with gentle heating, to form the corresponding phenylhydrazone.

-

Indolization: The formed hydrazone is then subjected to cyclization under acidic conditions. This can be achieved by heating in the presence of a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride).[3]

-

Esterification: If the synthesis is performed with the corresponding carboxylic acid, a final esterification step is required. This is typically carried out by reacting the indole carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid, thionyl chloride).

-

Purification: The final product is purified by standard laboratory techniques such as recrystallization or column chromatography to yield this compound.

For a more detailed understanding of the reaction mechanism, please refer to the supplementary information on the Fischer Indole Synthesis.

Application as a Synthetic Building Block: The Synthesis of Rucaparib

The paramount application of this compound is as a crucial intermediate in the multi-step synthesis of the PARP inhibitor, Rucaparib. The indole-4-carboxylate moiety provides a scaffold for the construction of the tricyclic azepino-indole core of Rucaparib.

A general synthetic workflow for the utilization of this compound in the synthesis of Rucaparib is depicted in the following diagram.

Experimental Protocol: Key Transformation in Rucaparib Synthesis (Illustrative)

While specific, proprietary details of the industrial synthesis of Rucaparib are not fully public, the chemical literature outlines the key transformations. A crucial step involves the functionalization of the C3 position of the indole ring of this compound, followed by the introduction of the side chain and subsequent cyclization to form the seven-membered lactam ring.

Illustrative Step: Functionalization at the C3 Position

A common strategy for functionalizing the C3 position of indoles is the Vilsmeier-Haack reaction to introduce a formyl group, or a Mannich reaction to introduce an aminomethyl group. These functional groups then serve as handles for further elaboration of the molecule.

Note: The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, are typically optimized for large-scale production and may vary from what is reported in academic literature.

Conclusion

This compound is a high-value synthetic intermediate with a critical role in the synthesis of the targeted anticancer agent, Rucaparib. Its fluorinated indole scaffold provides a unique and essential building block for the construction of complex pharmaceutical molecules. A thorough understanding of its synthesis, properties, and reactivity is indispensable for medicinal chemists and process development scientists working on the discovery and manufacturing of novel therapeutics. Further research into more efficient and scalable synthetic routes to this key intermediate will continue to be of significant interest to the pharmaceutical industry.

References

A Comprehensive Technical Guide to the Synthesis of Fluorinated Indoles for Researchers and Drug Development Professionals

An in-depth exploration of the methodologies for introducing fluorine into the indole scaffold, a key component in numerous pharmaceuticals. This guide provides a comparative analysis of synthetic strategies, detailed experimental protocols, and a review of the biological significance of the resulting compounds.

The strategic incorporation of fluorine atoms into indole-containing molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the pharmacological profile of a drug candidate. These enhancements include improved metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, which can lead to better bioavailability. This technical guide provides a detailed overview of the primary methodologies for the synthesis of fluorinated indoles, catering to researchers, scientists, and professionals in the field of drug development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of fluorinated indoles can be broadly categorized into three main approaches: electrophilic fluorination, nucleophilic fluorination, and transition metal-catalyzed fluorination. Each strategy offers distinct advantages and is suited for different substrate scopes and desired fluorination patterns.

Electrophilic Fluorination

Electrophilic fluorination is a widely employed method that utilizes reagents with a "positive" fluorine source to directly introduce fluorine onto the electron-rich indole ring. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. These reactions are often regioselective, with the position of fluorination being influenced by the substitution pattern of the indole starting material.[1][2]

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group with a fluoride anion. This approach is particularly useful for the synthesis of fluoroalkylated indoles or for introducing fluorine at positions that are not amenable to electrophilic attack. Common sources of nucleophilic fluoride include potassium fluoride (KF) and cesium fluoride (CsF), often used in combination with a phase-transfer catalyst to enhance their reactivity.[3]

Transition Metal-Catalyzed Fluorination

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of fluorinated indoles, offering novel reaction pathways and improved selectivity.[4] Catalysts based on palladium, copper, silver, and rhodium have been successfully employed for various fluorination and fluoroalkylation reactions.[5][6][7] These methods can provide access to a diverse range of fluorinated indole derivatives that are not readily accessible through traditional methods.

Quantitative Data Presentation

To facilitate a clear comparison of the different synthetic methodologies, the following tables summarize key quantitative data for selected fluorination reactions of indoles.

Table 1: Electrophilic Fluorination of Indoles

| Fluorinating Reagent | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Selectfluor | 3-Substituted Indoles | 3-Fluorooxindoles | Acetonitrile/Water | Room Temp | 12 | 71-95 | [1] |

| NFSI | N-Alkylindoles | 3,3-Difluoro-2-oxindoles | Toluene/Acetonitrile | 70-120 | 1 | 32-75 | [8] |

| Selectfluor | Substituted Indoles | 3,3-Difluoroindolin-2-ols | Not Specified | Mild | Not Specified | Good | [2] |

Table 2: Transition Metal-Catalyzed Fluorination of Indoles

| Catalyst | Fluorine Source | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cu(II) | CF₃SO₂Na | Indoles | 2-Trifluoromethylindoles | DMA | 85 | 1 | 55-90 | [9] |

| Rh(II) | gem-Difluorinated Cyclopropanes | Indoles | Fluoroallylated Indoles | DCM | 50 | 12 | Good | [5] |

| Ag₂CO₃ | NFSI | 2-Alkynylanilines | 3,3-Difluoro-2-substituted-3H-indoles | Dioxane | 60 | Not Specified | Moderate to Good | [4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Electrophilic Fluorination of 3-Substituted Indoles with Selectfluor[1]

General Procedure: To a stirred solution of the 3-substituted indole (0.2-0.4 mmol) in a 1:1 mixture of acetonitrile and water (2 mL) at room temperature, Selectfluor (3.0 equivalents) is added. The reaction mixture is stirred overnight. After completion, the mixture is diluted with ethyl acetate (50 mL) and washed successively with water (10 mL), 4% aqueous HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the corresponding 3-fluorooxindole.

Copper-Catalyzed Oxidative Trifluoromethylation of Indoles[9]

General Procedure: To a reaction vessel containing 3-methyl-1H-indole (0.5 mmol) and CF₃SO₂Na (1.5 mmol), CuSO₄ (10 mol %), KF (50 mol %), and dimethylacetamide (DMA) (3.0 mL) are added under an argon atmosphere. Tert-butyl hydroperoxide (2.5 mmol, 70% solution in H₂O) is then added, and the mixture is stirred at 85 °C for 1 hour. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield the 2-trifluoromethylated indole.

Rhodium-Catalyzed Enantio- and Regioselective Allylation of Indoles[5]

General Procedure: In a glovebox, a vial is charged with [Rh(C₂H₄)₂Cl]₂ (2 mol %), a chiral ligand (4 mol %), and AgOTf (5 mol %). Dichloromethane (1 mL) is added, and the mixture is stirred at room temperature for 10 minutes. The indole substrate (0.4 mmol) and the gem-difluorinated cyclopropane (0.2 mmol) in dichloromethane (1 mL) are then added. The vial is sealed and the reaction mixture is stirred at 50 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched fluoroallylated indole.

Visualization of Pathways and Workflows

Biological Signaling Pathway of Indole Compounds

Indole compounds and their derivatives have been shown to modulate various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[10] The following diagram illustrates the targeted regulation of this pathway by indole compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate: A Detailed Protocol for Researchers

Introduction: Methyl 6-fluoro-1H-indole-4-carboxylate is a valuable building block in medicinal chemistry and drug discovery, notably as a key intermediate in the synthesis of PARP inhibitors like rucaparib, which is used in the treatment of certain types of ovarian cancer. This document provides a detailed, four-step synthetic protocol for this compound, based on established chemical transformations. The synthesis begins with the nitration of 3-fluorotoluene, followed by a Bartoli indole synthesis to construct the core indole structure. Subsequent oxidation of the methyl group to a carboxylic acid, and a final esterification step, yield the target compound.

Overall Synthetic Scheme

The proposed synthetic pathway is outlined below.

Caption: Proposed four-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are based on representative literature procedures for analogous transformations and may vary.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Fluorotoluene | 1-Fluoro-2-methyl-3-nitrobenzene | 110.14 → 155.13 | 1 : 1.5 (HNO₃) | H₂SO₄ | 20 - 35 | 3 - 5 | ~65 |

| 2 | 1-Fluoro-2-methyl-3-nitrobenzene | 6-Fluoro-4-methyl-1H-indole | 155.13 → 149.16 | 1 : 3 (VinylMgBr) | THF | -40 | 1 | ~50 |

| 3 | 6-Fluoro-4-methyl-1H-indole | 6-Fluoro-1H-indole-4-carboxylic acid | 149.16 → 179.14 | 1 : 2.8 (KMnO₄) | Pyridine/Water | 85 | 6 | ~25-30 |

| 4 | 6-Fluoro-1H-indole-4-carboxylic acid | This compound | 179.14 → 193.17 | 1 : excess (CH₃OH) | Methanol | 65 | 16 | ~90 |

Experimental Protocols

The following are detailed, step-by-step protocols for each stage of the synthesis.

Step 1: Synthesis of 1-Fluoro-2-methyl-3-nitrobenzene

This step involves the nitration of 3-fluorotoluene using a mixture of nitric and sulfuric acids.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate, a valuable building block in medicinal chemistry, particularly for the development of PARP inhibitors and other potential therapeutic agents. The synthesis is achieved through a palladium-catalyzed cross-coupling reaction, a versatile and efficient method for the formation of carbon-carbon and carbon-nitrogen bonds. This protocol offers a reproducible and scalable method for obtaining the target compound in good yield and purity.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds frequently found in biologically active molecules and pharmaceuticals.[1][2] Specifically, functionalized indoles are key scaffolds in the development of anticancer agents. This compound is a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are targeted therapies for cancers with specific DNA repair defects.[3][4][5] The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, have become indispensable tools in modern organic synthesis for the construction of complex molecules like the target indole.[6][7] These methods offer high functional group tolerance, good yields, and regioselectivity.

This document outlines a robust protocol for a palladium-catalyzed synthesis of this compound, likely proceeding through a Larock indole synthesis or a related palladium-catalyzed annulation strategy.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is the Larock indole synthesis, a palladium-catalyzed annulation of an appropriately substituted aniline with an alkyne. This approach allows for the direct construction of the indole ring system with the desired substitution pattern.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Palladium-Catalyzed Indole Synthesis

This protocol is a representative example based on the Larock indole synthesis and may require optimization for specific laboratory conditions and reagent batches.

Materials:

-

Methyl 2-amino-5-fluorobenzoate

-

Trimethylsilylacetylene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrabutylammonium chloride (TBAC)

-

Hydrochloric acid (HCl), 1 M solution

-